molecular formula C13H19N5O5 B1530891 N,N,2'-O-Trimethylguanosine CAS No. 113886-73-0

N,N,2'-O-Trimethylguanosine

Cat. No. B1530891
M. Wt: 325.32 g/mol
InChI Key: YUCFXTKBZFABID-WOUKDFQISA-N
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Description

N,N,2’-O-Trimethylguanosine (also known as m2,2Gm) is a modified nucleoside . It is an analogue of guanosine in which the amino hydrogens in position 2 are replaced by methyl groups . It is commonly found in the cap structures at the 5’ ends of snRNAs .


Synthesis Analysis

The synthesis of N,N,2’-O-Trimethylguanosine is mediated by guanine-N2 methyltransferases from various sources, including mammalian, protozoan, and viral . The TMG cap is synthesized by the conserved Tgs1 enzyme .


Molecular Structure Analysis

The chemical formula of N,N,2’-O-Trimethylguanosine is C13H19N5O5 . It is an analogue of guanosine, with additional methyl groups at specific positions .


Chemical Reactions Analysis

The core structural feature of the mRNA cap is an N7-methylguanosine moiety linked by a 5′–5′ triphosphate chain to the first transcribed nucleotide . Other RNA 5′ end modifications structurally and functionally resembling the m7G cap have been discovered in different RNA types and in different organisms .


Physical And Chemical Properties Analysis

The nucleoside mass of N,N,2’-O-Trimethylguanosine is 325.33 . It is a part of the cap structures at the 5’ ends of snRNAs and, less often, of mRNAs .

Scientific Research Applications

Synthesis and Derivatives

N,N,2'-O-Trimethylguanosine and its derivatives play a significant role in the synthesis of various nucleic acid components. For instance, derivatives of N2,N2-7-trimethylguanosine (m3(2,2,7G)-cap), found at the 5' ends of small nuclear RNAs, were synthesized using S-phenyl N2,N2,7-trimethylguanosine 5'-phosphorothioate as a key intermediate. These derivatives, such as N2,N2,7-trimethylguanosine-5'-diphosphate and 5'-triphosphate, are crucial for understanding the structure and function of RNA caps (Iwase et al., 1989).

Enzymatic Functions and Interactions

Trimethylguanosine synthase (Tgs1) is an enzyme that converts standard m7G caps to the 2,2,7-trimethylguanosine (TMG) caps characteristic of spliceosomal small nuclear RNAs. Studies have revealed the enzyme's crucial role in RNA processing and the broader interaction network, highlighting its significance in RNA splicing and cell growth under certain conditions (Hausmann et al., 2008).

RNA Modification and Cap Structure

The self-association of Trimethylguanosine Synthase is essential for efficient snRNA/snoRNA trimethylation and pre-rRNA processing. This property of Tgs1 plays a critical role in the dimethylation of m7G caps, demonstrating the importance of trimethylguanosine in RNA maturation and functionality (Boon et al., 2015).

Applications in Bioorthogonal Chemistry

In bioorthogonal chemistry, engineered trimethylguanosine synthase has been used for site-specific labeling of 5'-capped RNAs. This application demonstrates the potential of N,N,2'-O-Trimethylguanosine in the development of novel tools for RNA research and manipulation (Holstein et al., 2014).

Implications in RNA Cap Structure and Function

The cap structure of snRNAs with 2,2,7-trimethylguanosine has implications in RNA processing and functionality. Studies have shown the accessibility of this cap structure for specific antibodies in intact snRNPs, underscoring the importance of the trimethylguanosine cap in RNA biology (Bringmann et al., 1983).

properties

IUPAC Name

2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCFXTKBZFABID-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2'-O-Trimethylguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SC Pomerantz, JA McCloskey - Methods in enzymology, 1990 - Elsevier
Publisher Summary This chapter discusses analysis of Ribo Nucleic Acid (RNA) hydrolyzates by liquid chromatography-mass spectrometry. Reversed-phase high-performance liquid …
Number of citations: 267 www.sciencedirect.com
M Reuben - 1997 - spectrum.library.concordia.ca
… study, the level of certain modified nucleosides, including m“G, mG, and mGm, (N"N"2'-O-trimethylguanosine) was shown to be correlated with the enforced greater thermostability of …
Number of citations: 4 spectrum.library.concordia.ca
V Me - Carbohydrate Chemistry: Volume 21, 2007 - books.google.com
Dike tones, eg,(12), obtained from D-man nose-containing compounds, on reduction have given access to both 1, 2-’and 1, 3–4 linked D-man no syl-D-ta lose and D-talo syl-D-ta lose …
Number of citations: 0 books.google.com

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